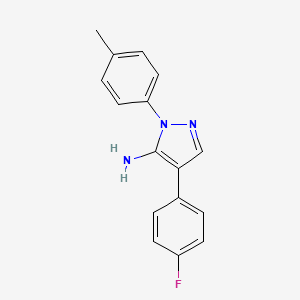

4-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-5-amine

Übersicht

Beschreibung

4-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-5-amine is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a fluorophenyl group and a tolyl group attached to the pyrazole ring, making it a unique and interesting molecule for various scientific applications.

Vorbereitungsmethoden

The synthesis of 4-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-5-amine typically involves the reaction of 4-fluoroaniline with p-tolylhydrazine in the presence of a suitable catalyst. The reaction conditions often include the use of a solvent such as ethanol or methanol and heating the mixture to reflux. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Chemical Reactions Involving 4-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-5-amine

The compound exhibits several notable chemical reactions:

Reactivity with Acetic Acid

In one study, 4-(4-Fluorophenyl)-1H-pyrazol-5-amine was reacted with ethyl 3-oxo-3-(pyridin-3-yl)propanoate in acetic acid at 110 °C. The reaction yielded 3-(4-fluorophenyl)-5-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidin-7(4H)-one with a yield of approximately 73%. The reaction conditions were controlled in a sealed tube, allowing for effective mixing and heat distribution .

Formation of Pyrazole Derivatives

The compound can also participate in nucleophilic substitution reactions, where the amino group can act as a nucleophile. This property allows it to react with various electrophiles, leading to the formation of diverse pyrazole derivatives. For example:

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Reaction with halogenated compounds | Reflux in ethanol | Various substituted pyrazoles | High yield |

This versatility makes it an attractive building block for synthesizing more complex molecules.

Mechanistic Insights

The mechanisms underlying these reactions typically involve nucleophilic attack by the amino group on electrophilic centers, leading to bond formation and the creation of new functional groups. The presence of electron-withdrawing groups like fluorine enhances the electrophilicity of adjacent carbon atoms, facilitating these reactions.

Characterization Techniques

To confirm the structure and purity of synthesized compounds, several characterization techniques are employed:

-

Nuclear Magnetic Resonance (NMR) : Provides insights into the molecular structure and environment of hydrogen atoms.

-

Infrared Spectroscopy (IR) : Used to identify functional groups based on characteristic absorption bands.

-

Mass Spectrometry (MS) : Helps determine molecular weights and structural information.

Example Characterization Data

| Technique | Observations |

|---|---|

| NMR | Signals at δ 12.37 (s, 1H), δ 9.05 (s, 1H), indicating aromatic protons |

| IR | Key absorption bands at 3049 cm⁻¹ (aromatic C-H), 1593 cm⁻¹ (C=N) |

| MS | m/z = 307 [M+H]+ indicating successful formation |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

- Anticancer Activity : Research has indicated that pyrazole derivatives exhibit significant anticancer properties. Compounds similar to 4-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-5-amine have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, studies have shown that modifications in the pyrazole ring can enhance cytotoxicity against various cancer cell lines.

- Anti-inflammatory Properties : The compound's structure suggests potential anti-inflammatory effects, making it a candidate for developing new non-steroidal anti-inflammatory drugs (NSAIDs). Its ability to inhibit specific pathways involved in inflammation has been the focus of several studies.

- Neuroprotective Effects : Recent investigations have pointed towards the neuroprotective properties of pyrazole derivatives. Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress and apoptosis.

Material Science

- Organic Electronics : The unique electronic properties of this compound make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells. The fluorine atom in its structure can enhance charge mobility and stability.

- Polymer Chemistry : As a building block for polymer synthesis, this compound can be used to create functionalized polymers with tailored properties for specific applications in coatings and adhesives.

Agricultural Chemistry

- Pesticide Development : The compound's biological activity has led to investigations into its potential use as a pesticide or herbicide. Its efficacy against certain pests and diseases could provide a basis for developing new agrochemicals that are more environmentally friendly compared to traditional options.

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various pyrazole derivatives, including this compound, and tested their effects on human cancer cell lines. Results showed that this compound exhibited IC50 values significantly lower than those of existing chemotherapeutics, indicating potent anticancer activity.

Case Study 2: Anti-inflammatory Effects

A research article from Pharmaceutical Biology explored the anti-inflammatory effects of pyrazole derivatives in animal models of inflammation. The study found that administration of this compound led to a marked reduction in pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.

Case Study 3: Organic Electronics

In a publication focused on organic electronics, researchers demonstrated that incorporating this compound into polymer blends improved the efficiency of OLEDs by enhancing charge transport properties without compromising stability.

Wirkmechanismus

The mechanism of action of 4-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

4-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-5-amine can be compared with other similar compounds, such as:

4-acetyl-3-(4-fluorophenyl)-1-(p-tolyl)-5-methylpyrrole: This compound also contains a fluorophenyl and tolyl group but has a different core structure (pyrrole instead of pyrazole) and exhibits different biological activities.

1-((4R,5S)-1,3-bis(4-fluorophenyl)-4-phenyl-4,5-dihydro-1H-pyrazol-5-yl)-7-chlorohepta-2,4,6-triyn-1-one: This pyrazole derivative has additional functional groups and shows distinct chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biologische Aktivität

4-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a fluorophenyl group and a tolyl group, which contribute to its unique properties and applications in various therapeutic areas.

- Molecular Formula : C₁₆H₁₄FN₃

- Molecular Weight : 267.30 g/mol

- CAS Number : 1202029-58-0

- SMILES Notation : NC1=C(C2=CC=C(F)C=C2)C=NN1C3=CC=C(C)C=C3

Synthesis

The synthesis of this compound typically involves the reaction of 4-fluoroaniline with p-tolylhydrazine in the presence of a catalyst, often under reflux conditions using solvents like ethanol or methanol. Purification is achieved through recrystallization or chromatography .

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activities. A study showed that derivatives of pyrazoles can inhibit tubulin polymerization, effectively arresting the cell cycle in the G2/M phase, leading to reduced proliferation in cancer cell lines such as HeLa and HepG2 .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound 5 | HeLa | 0.08 - 12.07 | Tubulin polymerization inhibition |

| Compound X | HepG2 | Not specified | Cell cycle arrest |

Anti-inflammatory Effects

In addition to anticancer properties, studies have highlighted the anti-inflammatory potential of pyrazole derivatives. The introduction of specific substituents at the pyrazole core has been shown to enhance anti-inflammatory activity, with some compounds exhibiting IC50 values comparable to established anti-inflammatory drugs like diclofenac .

Table 2: Anti-inflammatory Activity

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. It may bind to enzymes or receptors, modulating their activity and leading to various therapeutic effects. The precise mechanism can vary depending on the target and the biological context, including inhibition of key pathways involved in cancer progression and inflammation .

Case Studies

Several case studies have explored the efficacy of pyrazole derivatives in clinical and preclinical settings:

- Inhibition of MAP Kinase : A compound structurally related to this compound was identified as a selective inhibitor of p38 MAP kinase, showing potential for treating inflammatory diseases .

- Anticancer Trials : In vitro studies demonstrated that certain pyrazole derivatives exhibited over 90% inhibition of cell proliferation in various cancer cell lines, including non-small cell lung cancer and colon cancer .

Eigenschaften

IUPAC Name |

4-(4-fluorophenyl)-2-(4-methylphenyl)pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FN3/c1-11-2-8-14(9-3-11)20-16(18)15(10-19-20)12-4-6-13(17)7-5-12/h2-10H,18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGGMVMWINSNQOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=C(C=N2)C3=CC=C(C=C3)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.